molecular formula C15H27NO5 B2751402 4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid CAS No. 2174001-32-0

4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid

Cat. No. B2751402
CAS RN: 2174001-32-0
M. Wt: 301.383
InChI Key: PSEYSJWUEGNDLI-UHFFFAOYSA-N
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Description

“4-{[(Tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid” is a compound with the CAS Number: 2174001-32-0 . It has a molecular weight of 301.38 . The IUPAC name of this compound is 4-((tert-butoxycarbonyl)amino)-2,2,6,6-tetramethyltetrahydro-2H-pyran-4-carboxylic acid .


Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butyloxycarbonyl (Boc) group, which is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H27NO5/c1-12(2,3)20-11(19)16-15(10(17)18)8-13(4,5)21-14(6,7)9-15/h8-9H2,1-7H3,(H,16,19)(H,17,18) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Synthesis and Properties of Polyamides

Research indicates the synthesis of new polyamides through aromatic nucleophilic substitution reactions involving tert-butylcatechol derivatives. These polyamides exhibit notable thermal stability, solubility in polar solvents, and the capability to form transparent, flexible films, suggesting their potential use in high-performance materials and coatings (Hsiao, Yang, & Chen, 2000).

Asymmetric Synthesis of Amines

N-tert-Butanesulfinyl imines, derived from tert-butanesulfinamide, have emerged as versatile intermediates for asymmetric amine synthesis. This methodology allows for the efficient creation of a wide range of enantioenriched amines, highlighting its significance in synthesizing complex molecules with potential pharmaceutical applications (Ellman, Owens, & Tang, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,2,6,6-tetramethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]oxane-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO5/c1-12(2,3)20-11(19)16-15(10(17)18)8-13(4,5)21-14(6,7)9-15/h8-9H2,1-7H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSEYSJWUEGNDLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(O1)(C)C)(C(=O)O)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2174001-32-0
Record name 4-{[(tert-butoxy)carbonyl]amino}-2,2,6,6-tetramethyloxane-4-carboxylic acid
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